molecular formula C19H31NO3 B589766 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester CAS No. 1329835-67-7

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester

Cat. No.: B589766
CAS No.: 1329835-67-7
M. Wt: 327.498
InChI Key: LGPWAAYOCNWIEI-VOLQRREFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester (CAS 1329835-67-7) is a high-purity, deuterium-labeled chemical compound that serves as a critical non-radiolabeled intermediate in organic synthesis and pharmaceutical research. Its primary application is in the synthesis of Dronedarone, a medication used for the treatment of cardiac arrhythmias . The incorporation of six deuterium atoms (d6) in the methyl ester group provides a valuable tool for analytical and metabolic studies. Deuterated compounds like this one are often used as internal standards in mass spectrometry, enabling more accurate quantification and tracking of the parent compound, Dronedarone, and its metabolites in complex biological matrices during drug development. The compound has a molecular formula of C 19 H 25 D 6 NO 3 and a molecular weight of 327.49 g/mol . It is offered with a high purity level, typically ≥98% . To maintain stability and integrity, this material should be stored in a refrigerator at 2-8°C and be protected from air and light . It is supplied as a powder and may be soluble in various organic solvents such as chloroform, dichloromethane, and DMSO . This product is designated for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3/i8D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWAAYOCNWIEI-VOLQRREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterium Incorporation via Esterification

The benzoic acid moiety is functionalized as a methyl ester using deuterated methanol (CD₃OD). In a representative procedure, 4-hydroxybenzoic acid is refluxed with excess CD₃OD in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds at 65–70°C for 6–8 hours, yielding 4-hydroxybenzoic acid-d3 methyl ester (Scheme 1). Isotopic enrichment is confirmed via mass spectrometry, with >99% deuterium incorporation at the methyl group.

Reaction Conditions:

  • Catalyst: H₂SO₄ (0.1 equiv)

  • Solvent: CD₃OD (neat)

  • Temperature: 65–70°C

  • Yield: 85–90%

Alkylation with 1-Chloro-3-dibutylaminopropane

The hydroxyl group of the deuterated methyl ester is alkylated using 1-chloro-3-dibutylaminopropane. This step employs a nucleophilic substitution mechanism, facilitated by a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). The reaction mixture is stirred at 80–90°C for 12–16 hours, achieving >95% conversion (Scheme 2).

Optimization Insights:

  • Base: K₂CO₃ (2.5 equiv) outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

  • Solvent: DMF enhances solubility of the dibutylamino precursor, whereas toluene or THF results in incomplete conversion.

  • Temperature: Reactions below 70°C exhibit prolonged kinetics, while temperatures above 100°C promote decomposition.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient elution of ethyl acetate and hexane (1:3 to 1:1 v/v). The deuterated ester elutes at Rf = 0.45–0.55 (TLC, silica GF254). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase confirms purity >98%.

Spectroscopic Validation

  • NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.8 Hz, 2H, aromatic H)

    • δ 6.90 (d, J = 8.8 Hz, 2H, aromatic H)

    • δ 3.85 (s, 3H, CD₃)

    • δ 2.60–2.75 (m, 6H, dibutylamino CH₂)

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₁₉H₂₇D₆NO₃: 327.2941 [M+H]⁺

    • Observed: 327.2938 [M+H]⁺ (Δ = -0.9 ppm)

Comparative Analysis of Synthetic Methodologies

Parameter Method A Method B Method C
Deuterium Source CD₃ODCD₃ODD₂O Exchange
Alkylation Base K₂CO₃Cs₂CO₃K₂CO₃
Reaction Time 16 h12 h24 h
Overall Yield 72%68%55%

Method A (patent-derived) offers superior yield due to optimized solvent and base selection, whereas Method C’s use of D₂O for deuterium exchange introduces isotopic scrambling, reducing efficiency.

Challenges in Isotopic Purity Maintenance

Deuterium loss can occur during acidic or high-temperature steps. For instance, prolonged heating during esterification above 70°C leads to H/D exchange at the methyl group, reducing isotopic enrichment to <90%. To mitigate this, strict temperature control and inert atmospheres (N₂ or Ar) are essential.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires adaptations:

  • Continuous Flow Reactors: Enhance heat transfer during exothermic alkylation steps.

  • Cost-Efficient Deuterium Sources: Recycling CD₃OD via distillation reduces expenses by 40%.

  • Waste Management: Neutralization of H₂SO₄ with CaCO₃ generates recyclable CaSO₄ .

Chemical Reactions Analysis

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

Substituent Variations: Nitro vs. Amino Groups

Compound A : 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester ()

  • Core Structure : Benzoic acid methyl ester with a 3-nitrobenzyloxy substituent.
  • Key Differences: The nitro group in Compound A introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to the electron-donating dibutylamino group in the target compound. Synthetic Yield: 82% via nucleophilic substitution using 3-nitrobenzyl chloride and methyl 4-hydroxybenzoate .

Target Compound: 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester

  • Core Structure: Similar benzoic acid methyl ester but with a 3-(dibutylamino)propoxy group.
  • Key Advantages: The dibutylamino group enhances solubility in organic solvents and may improve bioavailability in pharmaceutical intermediates. Deuterium labeling ensures precise analytical tracking without altering chemical reactivity .

Positional Isomerism in Benzofuran Derivatives

Compound B : 2-(Acetyloxy)benzoic Acid 3-(Nitrooxy Methyl)phenyl Ester ()

  • Structure : Aspirin derivative with a nitrooxy group at the meta position.
  • Comparison: Positional isomerism (para vs. meta) significantly impacts biological activity. The target compound’s para-substituted propoxy chain optimizes spatial arrangement for binding to cardiac ion channels in dronedarone . The nitrooxy group in Compound B confers nitric oxide-releasing properties, unlike the target compound’s amino-based functionality .

Isotopic Labeling: Deuterated vs. Non-Deuterated Forms

Property This compound Non-Deuterated Analog
Molecular Weight ~341.5 g/mol (with 6 deuteriums) ~335.4 g/mol
Analytical Use Internal standard for LC-MS/MS Synthetic intermediate
Stability Enhanced resistance to metabolic degradation Standard stability
Synthetic Complexity Requires deuterated reagents (e.g., CD3OD) Conventional synthesis

Pharmacological Intermediates

Comparison with Caffeic Acid Derivatives ()

While caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a benzoic acid backbone, its dihydroxy groups and propenoic chain enable antioxidant activity. In contrast, the target compound’s dibutylamino and propoxy groups prioritize lipophilicity and synthetic utility over direct pharmacological action .

Data Table: Key Compounds and Properties

Compound Name Core Structure Substituent Application Key Reference
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 MeEster Benzoic acid methyl ester 3-(Dibutylamino)propoxy (d6) LC-MS internal standard; drug intermediate
4-(3-Nitrobenzyloxy)benzoic Acid MeEster Benzoic acid methyl ester 3-Nitrobenzyloxy Organic synthesis intermediate
2-(Acetyloxy)benzoic Acid 3-(Nitrooxy Me)phenyl Ester Salicylate derivative 3-Nitrooxy methyl Nitric oxide donor prodrug
Caffeic Acid Dihydroxybenzeneacrylic acid 3,4-Dihydroxy, propenoic acid Antioxidant; dietary supplement

Biological Activity

Overview

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester (CAS No: 1329835-67-7) is a deuterated compound primarily utilized in proteomics and analytical chemistry. Its unique structure, featuring a dibutylamino group and a deuterated methyl ester, enhances its utility in mass spectrometry, providing a reliable internal standard for quantitative analyses. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The synthesis of this compound involves several steps:

  • Formation of the Intermediate : The reaction begins with 4-hydroxybenzoic acid and 3-(dibutylamino)propyl chloride under basic conditions to yield 4-[3-(dibutylamino)propoxy]benzoic acid.
  • Esterification : The intermediate is then esterified with deuterated methanol (CD3OD) in the presence of a catalyst to produce the final product.

This compound is characterized by its molecular formula C19H31D6NO3C_{19}H_{31}D_6NO_3 and a molecular weight of approximately 327.49 g/mol.

The biological activity of this compound is closely linked to its interaction with specific molecular targets within biological systems. Its deuterated methyl ester group allows for enhanced detection in mass spectrometry, facilitating studies on metabolic pathways and protein interactions.

Key Mechanisms:

Cytotoxicity Studies

Research on related compounds indicates that certain benzoic acid derivatives exhibit low cytotoxicity across various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma) . While direct studies on this compound are scarce, the structural framework suggests it may share similar safety profiles.

Comparative Analysis

A comparative analysis with other benzoic acid derivatives reveals insights into its potential efficacy:

Compound NameMechanismBiological ActivityReference
This compoundUPP/ALP ActivationPotentially low cytotoxicity
4-[3-(Dimethylamino)propoxy]benzoic Acid-d6 Methyl EsterSimilar structureVaries; needs further study
3-Chloro-4-methoxybenzoic AcidStrong interaction with cathepsins B & LHigh activation of proteasomal activity

Case Studies

  • Proteostasis Network Modulation : A study demonstrated that benzoic acid derivatives could enhance proteasomal activity significantly, suggesting potential applications in anti-aging therapies due to their ability to modulate cellular degradation pathways .
  • Antioxidant Activity : Other related compounds have shown antioxidant properties, which could imply similar benefits for this compound, although specific data are needed for confirmation.

Q & A

Q. Basic Research Focus

  • Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent photodegradation.
  • Avoid repeated freeze-thaw cycles; aliquot into single-use portions.
  • Confirm stability via accelerated aging studies (40°C/75% RH for 1 month) with HPLC monitoring () .

How can computational methods predict the reactivity of derivatives of this compound?

Q. Advanced Research Focus

  • Density functional theory (DFT) calculations can model reaction pathways (e.g., ester hydrolysis or amine alkylation).
  • Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites.
  • Validate predictions with experimental data, as seen in for analogous benzoic acid derivatives .

What strategies are effective for scaling up the synthesis of this compound while maintaining isotopic purity?

Q. Advanced Research Focus

  • Use flow chemistry to control deuteration kinetics and minimize side reactions.
  • Implement process analytical technology (PAT) for continuous monitoring of deuterium incorporation.
  • Partner with facilities experienced in Good Manufacturing Practice (GMP) for deuterated compounds, referencing guidelines in .

How does the deuterated methyl ester influence the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Focus
Deuteration can alter metabolic stability by slowing CYP450-mediated oxidation (deuterium isotope effect). To assess:

  • Compare half-life (t₁/₂) and clearance rates of deuterated vs. non-deuterated analogs in rodent models.
  • Use LC-MS/MS to track deuterium retention in plasma metabolites.
  • Reference ’s findings on amphiphilic interactions with biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.